

Application Note: Quantification of Ibandronate Sodium in Human Plasma using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Ibandronate Sodium	
Cat. No.:	B1674143	Get Quote

Introduction

Ibandronate sodium is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis and other bone diseases. Accurate quantification of ibandronate in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to its high polarity and lack of a significant chromophore, analyzing ibandronate presents challenges for traditional reversed-phase HPLC with UV detection. This application note details a robust and sensitive method for the quantification of ibandronate in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol involves sample preparation by extraction, followed by chemical derivatization to enhance chromatographic retention and detection sensitivity.

Principle

This method utilizes a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the determination of ibandronate in human plasma.[1][2] The workflow involves the isolation of the bisphosphonate from the plasma matrix, followed by derivatization with trimethylsilyldiazomethane (TMSDZ) to convert the polar analyte into a less polar tetra-methyl derivative.[2][3] This derivatization step significantly improves the chromatographic peak shape and the efficiency of electrospray ionization. A deuterated analog of ibandronate is used as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[1][4] Chromatographic separation is achieved on a reversed-phase C18 column, and quantification is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2]



Experimental Protocols Materials and Reagents

- Ibandronate Sodium reference standard
- Deuterated Ibandronate (d3-ibandronate) as internal standard (IS)
- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- Trimethylsilyldiazomethane (TMSDZ) solution (2.0 M in hexanes)
- Formic acid
- · Ammonium formate
- Human plasma (blank, drug-free)
- Weak anion exchange solid-phase extraction (SPE) cartridges
- Deionized water

Instrumentation and Chromatographic Conditions

- HPLC System: A system capable of delivering accurate gradients (e.g., Shimadzu, Agilent, Waters).
- Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., API 4000 QTrap).[1]
- Analytical Column: Reversed-phase C18 column (e.g., Supelco Discovery HS C18, 75 x 4.6 mm, 2.7 μm).[4]
- Mobile Phase A: 0.01% v/v Acetic Acid in Water: Acetonitrile (90:10 v/v)
- Mobile Phase B: 5 mM Ammonium Formate in Methanol:Acetonitrile (75:25 v/v)



Flow Rate: 0.4 mL/min

Injection Volume: 10 μL

Column Temperature: 30 °C

Run Time: Approximately 3-4 minutes.[2][4]

Preparation of Stock and Working Solutions

- Ibandronate Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibandronate Sodium
 in deionized water.
- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of d3-ibandronate in deionized water.
- Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and acetonitrile (1:1 v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE) with On-Cartridge Derivatization

This protocol is adapted from a validated method for its simplicity and efficiency.[2][3]

- Plasma Sample Pre-treatment: Thaw plasma samples at room temperature. To a 200 μL aliquot of plasma, add the internal standard solution.
- SPE Cartridge Conditioning: Condition a weak anion exchange SPE cartridge by passing methanol followed by deionized water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with deionized water followed by methanol to remove interfering substances.
- On-Cartridge Derivatization:
 - Dry the cartridge thoroughly under a stream of nitrogen.



- Add 100 μL of a 10% TMSDZ solution in methanol to the cartridge.
- Allow the derivatization reaction to proceed for 15 minutes at room temperature.
- Elution: Elute the derivatized analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and formic acid).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 μL of the mobile phase.
- Analysis: Inject the reconstituted sample into the HPLC-MS/MS system.

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.[2][3]
- IonSpray Voltage: 5500 V.[3]
- Source Temperature: 650 °C.[3]
- MRM Transitions:
 - Ibandronate derivative: m/z 376.1 → 114.2.[1][2]
 - d3-Ibandronate derivative (IS): m/z 379.1 → 61.0.[1]

Method Validation and Performance

The described method has been fully validated according to regulatory guidelines, demonstrating excellent performance for the quantification of ibandronate in plasma.

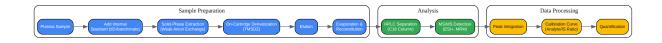
Quantitative Data Summary



Parameter	Method 1 (LC-MS/MS with LLE)	Method 2 (LC-MS/MS with SPE)
Linearity Range	0.2 - 175.0 ng/mL	0.5 - 200 ng/mL
Correlation Coefficient (r²)	> 0.99	0.9817 - 0.9942
Lower Limit of Quantification (LLOQ)	0.2 ng/mL	0.5 ng/mL
Retention Time	~2 min (with multiplexing)	3.2 min
Recovery	> 50%	83.93 - 85.06 %
Intra-day Accuracy	Within ±15%	89.39 - 106.40 %
Inter-day Accuracy	Within ±15%	90.50 - 107.96 %
Intra-day Precision (%RSD)	< 15%	Not explicitly stated, but within acceptable limits
Inter-day Precision (%RSD)	< 15%	Not explicitly stated, but within acceptable limits
Data compiled from published studies.[1][2][4]		

Experimental Workflow and Diagrams

The overall workflow for the quantification of **Ibandronate Sodium** in plasma is depicted below.



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Caption: Experimental workflow for Ibandronate quantification in plasma.



Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of **ibandronate sodium** in human plasma.[2] The sample preparation, involving solid-phase extraction and on-cartridge derivatization, is efficient and minimizes matrix effects.[2] The method has been validated over a clinically relevant concentration range and is suitable for pharmacokinetic and bioequivalence studies in drug development.[1][2]

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